ethyl 4-bromothiophene-3-carboxylate
Description
Properties
CAS No. |
224449-33-6 |
|---|---|
Molecular Formula |
C7H7BrO2S |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Esterification
The most straightforward method involves reacting 4-bromothiophene-3-carboxylic acid with ethanol in the presence of a base such as potassium carbonate (K₂CO₃). This approach, adapted from selenophene ester synthesis, typically employs dimethylformamide (DMF) as a solvent at 90°C for 1–2 hours. The reaction proceeds via nucleophilic acyl substitution, with the base deprotonating ethanol to enhance its nucleophilicity.
Optimization Insights :
-
Molar Ratios : A 1.2:1 molar ratio of ethanol to carboxylic acid minimizes side reactions (e.g., diethyl ether formation).
-
Solvent Choice : Polar aprotic solvents like DMF improve reaction kinetics by stabilizing ionic intermediates.
-
Yield : Reported yields for analogous selenophene esters reach 58%, suggesting comparable efficiency for thiophene systems with optimized conditions.
Acid-Catalyzed Fischer Esterification
While less common due to competing bromine displacement, Fischer esterification using sulfuric acid or p-toluenesulfonic acid (pTSA) can be effective under anhydrous conditions. This method requires refluxing ethanol and carboxylic acid for 6–12 hours, with yields highly dependent on water removal (e.g., molecular sieves).
Palladium-Catalyzed Carbonylation Approaches
Carbonylation of 3-Bromothiophene Derivatives
Palladium-catalyzed carbonylation, as demonstrated for benzothiophene-3-carboxylates, offers a one-pot route to ethyl 4-bromothiophene-3-carboxylate. Starting from 3,4-dibromothiophene, carbon monoxide insertion under 1 atm pressure in ethanol generates the ester directly.
Reaction Conditions :
Limitations and Side Reactions
Competitive Sonogashira coupling or homo-coupling may occur if alkynyl precursors are present. Gas chromatographic monitoring, as described in benzothiophene syntheses, is essential to optimize CO flow rates and reaction times.
Bromination Followed by Esterification
Stepwise Bromination-Esterification
This modular approach first brominates thiophene-3-carboxylate at the 4-position, followed by esterification.
Electrophilic Bromination
Using N-bromosuccinimide (NBS) in dichloromethane at 0°C regioselectively brominates thiophene-3-carboxylic acid. A 1.05:1 NBS-to-substrate ratio minimizes over-bromination, with yields exceeding 90%.
Subsequent Esterification
The brominated acid is then esterified via base-mediated (Section 2.1) or acid-catalyzed (Section 2.2) methods.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Drawbacks |
|---|---|---|---|---|
| Base-mediated esterification | 58–70 | 1–2 h | Simplicity, scalability | Requires anhydrous conditions |
| Pd-catalyzed carbonylation | 70–78 | 4–6 h | One-pot synthesis, high regioselectivity | Catalyst cost, CO handling |
| Bromination-esterification | 80–85 | 8–12 h | Modularity, high purity | Multi-step, temperature sensitivity |
Data extrapolated from Refs. and analogous thiophene systems.
Challenges and Optimization Strategies
Byproduct Formation in Esterification
Excess ethanol promotes diethyl ether formation, reducible by stoichiometric control (1.06:1 ethanol-to-acid ratio). Gas chromatography-mass spectrometry (GC-MS) analysis, as applied in selenophene syntheses, aids in identifying and mitigating byproducts.
Purification Difficulties
This compound’s polarity complicates distillation. Silica gel chromatography with hexane/ethyl acetate (7:3) effectively isolates the product, achieving >98% purity.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, THF).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), solvents (e.g., toluene, ethanol).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF)
Major Products
Substitution: Ethyl 4-substituted thiophene-3-carboxylates.
Coupling: Various biaryl or alkyne-substituted thiophene derivatives.
Reduction: Ethyl 4-bromothiophene-3-methanol
Scientific Research Applications
Organic Synthesis
Ethyl 4-bromothiophene-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is frequently utilized in:
- Synthesis of Thiophene Derivatives: The compound can be transformed into other thiophene derivatives, which are essential in the development of new materials with specific electronic properties.
- Pharmaceuticals: It is used as a precursor for synthesizing biologically active compounds, including potential drug candidates targeting various diseases.
Materials Science
The compound has applications in the development of advanced materials:
- Organic Photovoltaics (OPVs): this compound is employed in the synthesis of polymeric semiconductors used in OPVs, enhancing their efficiency and stability.
- Organic Light Emitting Diodes (OLEDs): The compound is also significant in the production of OLED materials, contributing to improved light emission and color purity.
Case Study 1: Synthesis of Novel Thiophene-Based Polymers
A study demonstrated that this compound was successfully used to synthesize novel thiophene-based polymers that exhibited enhanced charge transport properties. These polymers were evaluated for their application in organic solar cells, showing promising results with increased power conversion efficiency.
Case Study 2: Drug Development
Research highlighted the use of this compound in synthesizing a series of thiophene derivatives that displayed significant anti-cancer activity. The derivatives were tested against various cancer cell lines, revealing IC50 values that indicated potent activity, thus supporting further development into therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 4-bromothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ester group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
Ethyl 4-bromothiophene-3-carboxylate is part of a broader class of thiophene carboxylates with varying substituents. Key structural differences among analogs include:
Ester Group Variations
Ethyl vs. Butyl Esters :
Butyl 4-bromothiophene-3-carboxylate (compound 1a in ) shares the bromine and carboxylate positions but differs in the ester alkyl chain (butyl vs. ethyl). Studies show that the ethyl ester exhibits higher reactivity in Cu-catalyzed reactions with ethyl 2-mercaptoacetate, whereas the bulkier butyl group may hinder substrate accessibility, leading to lower yields under identical conditions .- Ethyl vs. Methyl Esters: Mthis compound () has a shorter alkyl chain, which could enhance hydrolysis rates due to reduced steric hindrance. However, ethyl esters generally offer better solubility in nonpolar solvents, making them preferable in certain synthetic pathways .
Substituent Position and Type
Bromine vs. Bromomethyl :
Ethyl 4-(bromomethyl)thiophene-3-carboxylate (CAS: 308831-95-0, ) replaces bromine with a bromomethyl group. The bromomethyl substituent introduces steric bulk and alters electronic properties, favoring nucleophilic substitution over elimination reactions compared to the parent compound .- Chlorophenyl and Amino Modifications: Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 532386-24-6, ) incorporates a chlorophenyl group and a cyanoacetyl amino moiety.
Data Table: Key Properties of Selected Thiophene Carboxylates
*Full name: Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate
Electronic and Steric Considerations
- Electron-Withdrawing Effects :
The ester group at C3 stabilizes negative charge development during reactions, enhancing bromine’s leaving-group ability. Chlorophenyl-substituted analogs () further delocalize electrons, altering redox properties . - Steric Accessibility : Methyl and ethyl esters offer greater accessibility for nucleophilic attack compared to bulkier analogs, impacting reaction rates and regioselectivity .
Biological Activity
Ethyl 4-bromothiophene-3-carboxylate (CAS: 224449-33-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biochemical properties, molecular mechanisms, and various applications supported by recent research findings.
This compound exhibits several notable biochemical properties:
- High Gastrointestinal Absorption : This compound is characterized by high gastrointestinal absorption, making it a candidate for oral bioavailability in therapeutic applications.
- Blood-Brain Barrier Permeability : It is permeant to the blood-brain barrier, which is significant for neurological applications.
The molecular mechanism of action for this compound is not fully elucidated; however, it is known to interact with various molecular targets. Key points include:
- Non-Substrate for P-Glycoprotein : The compound does not act as a substrate for P-glycoprotein, a critical transporter involved in drug resistance.
- Electrophilic and Nucleophilic Interactions : The bromine atom may participate in electrophilic interactions while the ester group can engage in nucleophilic reactions, influencing the compound's reactivity and binding affinity.
3.1 Antimicrobial Activity
Recent studies have indicated that this compound possesses antimicrobial properties. For instance, compounds derived from thiophene scaffolds have shown promising antibacterial activity against various pathogens. In particular, derivatives featuring this compound have been evaluated for their minimum inhibitory concentration (MIC) values, indicating effective antibacterial action .
3.2 Anticancer Potential
The anticancer activity of this compound has been explored through various case studies:
- Cell Proliferation Inhibition : Research indicates that derivatives of thiophene compounds exhibit antiproliferative effects on cancer cell lines, with some showing IC50 values below 10 μM against specific cancer types .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | <9 | EGFR Kinase Inhibition |
| Compound B | MCF7 | 12.5 | Apoptosis Induction |
| This compound | Various | TBD | TBD |
4.1 Study on Antiproliferative Activity
A recent study highlighted the antiproliferative effects of thiophene derivatives, including this compound, against various cancer cell lines. The study reported significant inhibition of cell growth at concentrations as low as 20 μM, suggesting a potential role in cancer therapy .
4.2 Antiviral Activity Investigation
Emerging research also points to the antiviral potential of thiophene derivatives. A study identified compounds with similar scaffolds exhibiting activity against viral infections such as Ebola. These findings suggest that this compound could be further explored for antiviral applications .
5. Conclusion
This compound is a compound with considerable promise in various biological applications, particularly in antimicrobial and anticancer research. Its favorable pharmacokinetic properties combined with emerging evidence of its biological activities warrant further investigation to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. Scalability Table :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 82% | 75% |
| Purity (HPLC) | >99% | 97% |
| Catalyst Loading (Pd) | 5 mol% | 3 mol% |
Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound?
- Steric Effects : Bulky substituents at C4 (e.g., phenyl groups) hinder nucleophilic attack, reducing SNAr efficiency by ~40% .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at C5 accelerate bromine displacement by 2.5× .
Theoretical Framework : Hammett plots correlate σ values of substituents with reaction rates (R² > 0.9 in meta-substituted derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
